2-Methylallylidene bismethacrylate

Catalog No.
S13139030
CAS No.
94159-16-7
M.F
C12H16O4
M. Wt
224.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methylallylidene bismethacrylate

CAS Number

94159-16-7

Product Name

2-Methylallylidene bismethacrylate

IUPAC Name

[2-methyl-1-(2-methylprop-2-enoyloxy)prop-2-enyl] 2-methylprop-2-enoate

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

InChI

InChI=1S/C12H16O4/c1-7(2)10(13)15-12(9(5)6)16-11(14)8(3)4/h12H,1,3,5H2,2,4,6H3

InChI Key

QZSYJLOPDUVWJF-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(OC(=O)C(=C)C)OC(=O)C(=C)C

2-Methylallylidene bismethacrylate is a chemical compound with the molecular formula C12H16O4. It features a unique structure characterized by two methacrylate groups linked to a 2-methylallylidene moiety. This compound is notable for its applications in polymer chemistry and materials science, where it serves as a versatile monomer for synthesizing advanced polymers with tailored properties. Its structural attributes contribute to enhanced thermal stability and mechanical strength in the resulting materials, distinguishing it from other methacrylate derivatives .

  • Polymerization: The compound can undergo radical polymerization, forming cross-linked polymers that exhibit unique mechanical and chemical properties. Common radical initiators include benzoyl peroxide and azobisisobutyronitrile.
  • Addition Reactions: It can participate in addition reactions with both nucleophiles and electrophiles, facilitating the formation of various derivatives.

Common Reagents and Conditions

  • Radical Initiators: Benzoyl peroxide, azobisisobutyronitrile
  • Solvents: Toluene, dichloromethane

Research on the biological activity of 2-Methylallylidene bismethacrylate is ongoing, particularly concerning its derivatives. These derivatives are being explored for potential applications in drug delivery systems and other biomedical applications. The compound's ability to form stable polymers may enhance the efficacy of drug delivery by providing controlled release mechanisms.

The synthesis of 2-Methylallylidene bismethacrylate typically involves the esterification of methacrylic acid with 2-methylallyl alcohol. This reaction is catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid and is generally conducted under reflux conditions to ensure complete conversion of reactants. In industrial settings, continuous flow processes may be employed to improve efficiency and yield, utilizing advanced catalysts and optimized reaction conditions .

2-Methylallylidene bismethacrylate finds diverse applications across various fields:

  • Polymer Chemistry: As a monomer for synthesizing advanced polymers with specific properties.
  • Biomedicine: Investigated for potential use in drug delivery systems.
  • Material Science: Employed in producing high-performance materials for industrial applications.
  • Research: Used in studies exploring new therapeutic agents and material properties .

Interaction studies involving 2-Methylallylidene bismethacrylate focus on its reactivity with various nucleophiles and electrophiles, assessing how these interactions influence polymer formation and material properties. The compound's ability to form stable cross-linked networks through radical polymerization is crucial for its application in creating durable materials.

Several compounds share structural similarities with 2-Methylallylidene bismethacrylate, each exhibiting unique properties:

Compound NameStructure CharacteristicsUnique Features
Methyl methacrylateSimple methacrylate structureWidely used in polymethyl methacrylate production
Ethyl methacrylateSimilar to methyl methacrylate but with an ethyl groupDifferent alkyl chain influences polymer characteristics
Butyl methacrylateLonger alkyl chain compared to methyl methacrylateEnhances flexibility and impact resistance

Uniqueness: The presence of the 2-methylallylidene moiety in 2-Methylallylidene bismethacrylate imparts distinct properties to its polymers, such as enhanced thermal stability and mechanical strength compared to other methacrylate esters. This unique structural feature enables the development of specialized materials tailored for specific applications.

XLogP3

3.3

Hydrogen Bond Acceptor Count

4

Exact Mass

224.10485899 g/mol

Monoisotopic Mass

224.10485899 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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